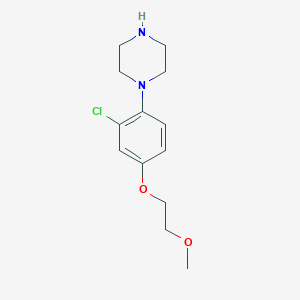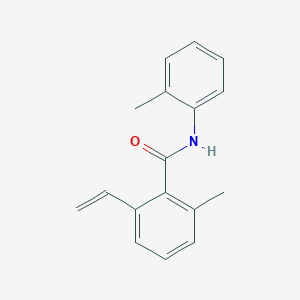
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a dichlorophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker, which can affect cellular processes.
Medicine: Dihydropyridine derivatives are known for their use in the treatment of cardiovascular diseases, and this compound may have similar therapeutic potential.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives, which are known to act as calcium channel blockers.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The unique combination of tert-butyl, ethyl, and dichlorophenyl groups in this compound may confer distinct properties, such as increased lipophilicity or altered binding affinity to calcium channels.
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Isradipine
These compounds are well-known calcium channel blockers used in the treatment of hypertension and angina. The structural differences among these compounds can lead to variations in their therapeutic effects and side effect profiles.
Eigenschaften
Molekularformel |
C19H23Cl2NO4 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
1-O-tert-butyl 5-O-ethyl 4-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C19H23Cl2NO4/c1-5-25-17(23)14-11-22(18(24)26-19(2,3)4)9-8-13(14)12-6-7-15(20)16(21)10-12/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI-Schlüssel |
WJXQIYXIDPFAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)





